An In-Depth Technical Guide to the Structure Elucidation of (3-((2-Chlorophenoxy)methyl)phenyl)boronic acid
An In-Depth Technical Guide to the Structure Elucidation of (3-((2-Chlorophenoxy)methyl)phenyl)boronic acid
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the definitive structure elucidation of (3-((2-Chlorophenoxy)methyl)phenyl)boronic acid. This arylboronic acid is a molecule of significant interest in medicinal chemistry, embodying a structural motif with potential applications in the development of novel therapeutics.[1][2][3][4] The elucidation of its precise chemical structure is a critical first step in understanding its reactivity, and potential as a building block in drug discovery.[5][6][7]
Introduction: The Significance of Arylboronic Acids in Modern Drug Discovery
Arylboronic acids are indispensable tools in contemporary organic synthesis and medicinal chemistry.[3] Their utility is most prominently showcased in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forging carbon-carbon bonds.[1] Beyond their role as synthetic intermediates, the boronic acid functional group itself is a key pharmacophore in several FDA-approved drugs, including the proteasome inhibitors bortezomib and ixazomib, used in cancer therapy, and vaborbactam, a β-lactamase inhibitor.[1] The unique ability of the boron atom to form reversible covalent bonds with diols is central to their biological activity and applications in chemical sensors. The subject of this guide, (3-((2-Chlorophenoxy)methyl)phenyl)boronic acid, combines the versatile boronic acid moiety with a flexible ether linkage and a chlorinated aromatic ring, features that offer a rich scaffold for exploring structure-activity relationships in drug design.
Part 1: Synthesis Pathway and Rationale
A robust understanding of a molecule's synthesis is foundational to its structural elucidation. A plausible and efficient synthesis of (3-((2-Chlorophenoxy)methyl)phenyl)boronic acid is proposed to proceed via a two-step route, commencing with the commercially available (3-(bromomethyl)phenyl)boronic acid pinacol ester. The pinacol ester serves as a protecting group for the boronic acid, enhancing its stability and preventing self-condensation reactions.[8]
The proposed synthetic pathway is as follows:
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: Synthesis
Step 1: Synthesis of (3-((2-Chlorophenoxy)methyl)phenyl)boronic acid pinacol ester
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To a solution of (3-(bromomethyl)phenyl)boronic acid pinacol ester (1.0 eq) in acetone, add 2-chlorophenol (1.1 eq) and potassium carbonate (2.0 eq).
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Heat the reaction mixture to reflux and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.
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Concentrate the filtrate under reduced pressure to yield the crude product.
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Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure pinacol ester.
Step 2: Synthesis of (3-((2-Chlorophenoxy)methyl)phenyl)boronic acid
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Dissolve the purified pinacol ester from Step 1 in a mixture of acetone and 1 M hydrochloric acid.
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Stir the solution at room temperature for 4-6 hours.
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Remove the acetone under reduced pressure.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the final product as a white solid.
Part 2: A Multi-faceted Approach to Structure Elucidation
The definitive confirmation of the molecular structure of (3-((2-Chlorophenoxy)methyl)phenyl)boronic acid requires a synergistic application of multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For boronic acids, a combination of ¹H, ¹³C, and ¹¹B NMR experiments is essential.
¹H NMR Spectroscopy
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Rationale: ¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
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Expected Chemical Shifts (δ) and Multiplicities:
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Aromatic Protons: Multiple signals in the range of 6.8-7.8 ppm, exhibiting complex coupling patterns (doublets, triplets, and multiplets) characteristic of the di- and tri-substituted benzene rings.
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Methylene Protons (-CH₂-): A sharp singlet around 5.1 ppm, indicative of the methylene group bridging the phenyl and phenoxy moieties.
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Boronic Acid Protons (-B(OH)₂): A broad singlet that can appear over a wide chemical shift range and may exchange with residual water in the solvent. The use of a dry solvent like DMSO-d₆ can aid in its observation.
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¹³C NMR Spectroscopy
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Rationale: ¹³C NMR provides information on the number of different types of carbon atoms and their chemical environments.
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Expected Chemical Shifts (δ):
-
Aromatic Carbons: A series of signals between 110-160 ppm. The carbon atom directly attached to the boron (ipso-carbon) may be broad or unobserved due to quadrupolar relaxation.
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Methylene Carbon (-CH₂-): A signal around 70 ppm.
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Carbon-Boron Bond (C-B): The signal for the carbon attached to boron can be broad.
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¹¹B NMR Spectroscopy
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Rationale: ¹¹B NMR is crucial for directly probing the environment of the boron atom, confirming the presence of the boronic acid, and assessing its purity.
-
Expected Chemical Shift (δ):
-
A single, potentially broad signal in the range of +28 to +33 ppm is characteristic of a trigonal planar (sp² hybridized) arylboronic acid. The presence of the corresponding trimeric anhydride, boroxine, would give a slightly downfield shifted signal.
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| NMR Data Summary for (3-((2-Chlorophenoxy)methyl)phenyl)boronic acid | |
| Nucleus | Expected Chemical Shift Range (ppm) |
| ¹H | Aromatic: 6.8-7.8, Methylene (-CH₂-): ~5.1, Boronic Acid (-OH): Variable (broad) |
| ¹³C | Aromatic: 110-160, Methylene (-CH₂-): ~70 |
| ¹¹B | Boronic Acid (-B(OH)₂): +28 to +33 |
Mass Spectrometry (MS): Unveiling the Molecular Weight
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Rationale: Mass spectrometry provides the precise molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) is particularly valuable for obtaining an exact mass, which can be used to determine the molecular formula.
-
Expected Findings:
-
The calculated monoisotopic mass of C₁₃H₁₂BClO₃ is approximately 262.0514 g/mol .
-
In electrospray ionization (ESI) mass spectrometry, the molecule may be observed as the deprotonated ion [M-H]⁻ in negative ion mode or as adducts with solvent molecules or salts.[9] It is also common for boronic acids to form dehydrative dimers or trimers (boroxines), which may be observed in the mass spectrum.
-
X-ray Crystallography: The Definitive 3D Structure
-
Rationale: Single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.[10]
-
Experimental Workflow:
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Crystallization: The primary challenge is often growing a single crystal of sufficient quality. This typically involves slow evaporation of a solvent from a saturated solution of the purified compound.
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Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
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Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the atomic positions are determined and refined.
-
-
Anticipated Structural Features:
-
Confirmation of the connectivity of all atoms.
-
The geometry around the boron atom will be trigonal planar.
-
In the solid state, extensive hydrogen bonding between the boronic acid hydroxyl groups of adjacent molecules is expected, often leading to dimeric or polymeric structures.
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Caption: A workflow for the comprehensive structure elucidation.
Conclusion
The thorough structure elucidation of (3-((2-Chlorophenoxy)methyl)phenyl)boronic acid is a critical endeavor that underpins its potential utility in drug discovery and development. By employing a synergistic combination of synthesis, NMR spectroscopy (¹H, ¹³C, and ¹¹B), mass spectrometry, and single-crystal X-ray crystallography, a complete and unambiguous structural assignment can be achieved. This foundational knowledge is paramount for the rational design of new chemical entities and the advancement of medicinal chemistry.
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